molecular formula C15H11ClFN3 B1464383 5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole CAS No. 1308236-60-3

5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole

Cat. No.: B1464383
CAS No.: 1308236-60-3
M. Wt: 287.72 g/mol
InChI Key: MEMONQURYKAVOT-UHFFFAOYSA-N
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Description

The compound “5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a phenyl group and a 2-chloro-6-fluorophenylmethyl group .

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

  • A variety of triazole derivatives, including the closely related 5-(2-(p-chlorophenylbenzimidazol-1-yl-methyl)-4-(3-fluorophenyl)-2,4-dihydro-[1,2,4]-triazole-3-thione (G6C), exhibit specific crystal structures and intermolecular hydrogen bonds between the amino group of the triazole and the nitrogen atom of benzimidazole, indicative of the complex structural arrangements these compounds can form (Karayel et al., 2015).

Synthesis and Characterization

  • Synthesis and characterization of a new class of 1,2,4-triazole derivatives, specifically 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)- 5-methyl-4H-1,2,4-triazoles, have been conducted, highlighting the structural diversity and potential for customization in these compounds (Desabattina et al., 2014).

Antimicrobial Studies

  • Novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, indicating the potential for these compounds to act as antimicrobial agents, with halogen substituted compounds showing enhanced activity (Desabattina et al., 2014).

Antitumor Activity

  • Certain triazole derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety have been synthesized and demonstrated in vitro antitumor activity against a variety of cancer cell lines, illustrating the potential therapeutic applications of these compounds (Bhat et al., 2009).

Mechanism of Action

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3/c16-12-7-4-8-13(17)11(12)9-14-18-15(20-19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMONQURYKAVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole
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5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole
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